1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-3,3-dimethylbutan-1-one
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Overview
Description
1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-3,3-dimethylbutan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazo[1,2-b]pyridazine moiety, and a piperidine ring. It has shown potential in various scientific research applications, particularly in the development of kinase inhibitors.
Preparation Methods
The synthesis of 1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-3,3-dimethylbutan-1-one typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. One common synthetic route involves the Suzuki–Miyaura cross-coupling reaction, which uses aromatic boronic acid substrates, potassium carbonate as a base, a palladium catalyst, and a solvent mixture of acetonitrile and water in a 3:1 ratio . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has been extensively studied for its potential as a kinase inhibitor, particularly targeting the transforming growth factor-β activated kinase (TAK1). TAK1 is a serine/threonine kinase involved in cell growth, differentiation, and apoptosis. Inhibitors of TAK1 have shown promise in the treatment of multiple myeloma, a type of blood cancer characterized by dysregulated plasma cells . The compound has demonstrated potent inhibitory activity against TAK1, with an IC50 value of 55 nM, and has shown efficacy in inhibiting the growth of multiple myeloma cell lines .
Mechanism of Action
The mechanism of action of 1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-3,3-dimethylbutan-1-one involves the inhibition of TAK1 kinase activity. TAK1 is constitutively upregulated and phosphorylated in multiple myeloma cells, leading to enhanced cell growth and survival. By inhibiting TAK1, the compound disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include cytokines, growth factors, and Toll-like receptor ligands that activate TAK1.
Comparison with Similar Compounds
Similar compounds to 1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-3,3-dimethylbutan-1-one include other imidazo[1,2-b]pyridazine derivatives that also target kinase enzymes. For example, compounds such as AZD5153, a bivalent triazolopyridazine-based bromodomain and extraterminal inhibitor, have shown similar inhibitory activity against kinases . the unique structural features of this compound, such as the cyclopropyl group and the specific substitution pattern on the imidazo[1,2-b]pyridazine core, contribute to its distinct pharmacological profile and potency.
Properties
Molecular Formula |
C21H30N4O2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C21H30N4O2/c1-21(2,3)12-20(26)24-10-8-15(9-11-24)14-27-19-7-6-18-22-17(16-4-5-16)13-25(18)23-19/h6-7,13,15-16H,4-5,8-12,14H2,1-3H3 |
InChI Key |
RKWVUNPSAUAFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C4CC4 |
Origin of Product |
United States |
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